molecular formula C11H13NO2 B8591003 4-Amino-1-indanyl acetate

4-Amino-1-indanyl acetate

Cat. No. B8591003
M. Wt: 191.23 g/mol
InChI Key: VJQSWQYYNFCGOO-UHFFFAOYSA-N
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Patent
US04442296

Procedure details

A solution of 10.0 g (0.045 mole) of 4-nitro-1-indanyl acetate in 200 mL of ethanol was mixed with 0.1 g of platinum oxide in 20 mL of ethanol, and the mixture was contacted with hydrogen in a Parr hydrogenator. Upon complete uptake of hydrogen, the reaction mixture was allowed to stand for 16 hours. The platinum oxide was removed by filtration through diatomaceous earth, and the filter cake was washed with ethanol. The ethanol washings were combined with the filtrate, and the whole was concentrated under reduced pressure to give 8.4 g of 4-amino-1-indanyl acetate as an oil.
Name
4-nitro-1-indanyl acetate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]1[C:13]2[C:8](=[C:9]([N+:14]([O-])=O)[CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)(=[O:3])[CH3:2].[H][H]>C(O)C.[Pt]=O>[C:1]([O:4][CH:5]1[C:13]2[C:8](=[C:9]([NH2:14])[CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
4-nitro-1-indanyl acetate
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC1CCC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The platinum oxide was removed by filtration through diatomaceous earth
WASH
Type
WASH
Details
the filter cake was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the whole was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OC1CCC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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